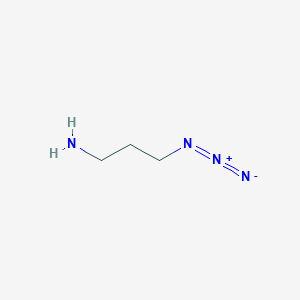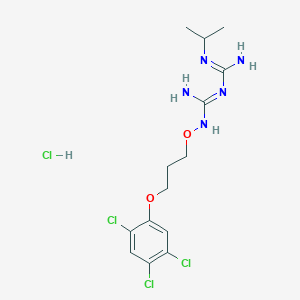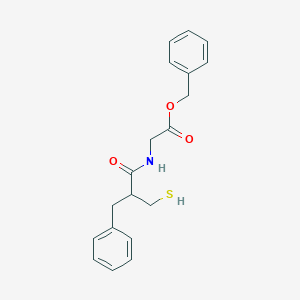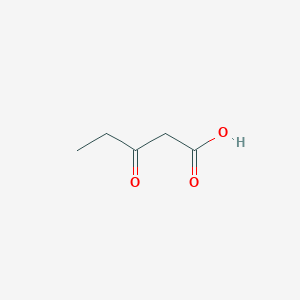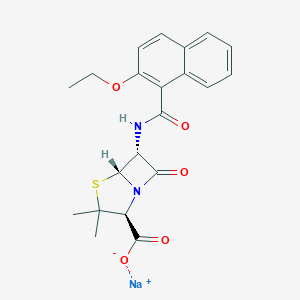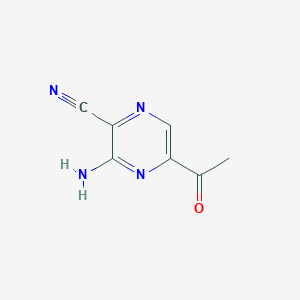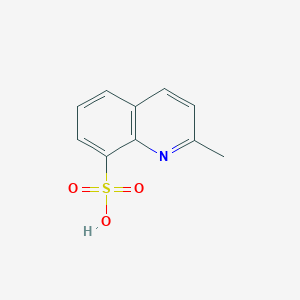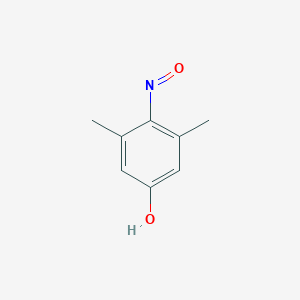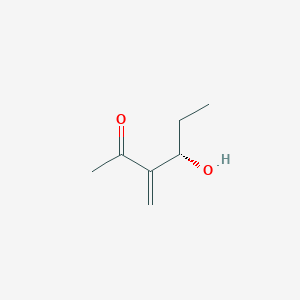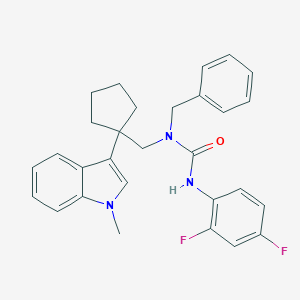
Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as a selective androgen receptor modulator (SARM), which means it selectively targets and activates androgen receptors in the body.
Mecanismo De Acción
Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- selectively targets and activates androgen receptors in the body. Androgen receptors are proteins that are responsible for the development and maintenance of male characteristics such as muscle mass, bone density, and sex drive. By activating these receptors, Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- can promote muscle growth, increase bone density, and improve sexual function.
Efectos Bioquímicos Y Fisiológicos
Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has several biochemical and physiological effects on the body. Some of these effects include:
1. Increased Muscle Mass: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been shown to increase muscle mass and strength in animal studies.
2. Improved Bone Density: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been shown to improve bone density and strength in animal studies.
3. Improved Sexual Function: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- can improve sexual function by increasing libido and improving erectile function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Selective: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- selectively targets and activates androgen receptors, which makes it useful for studying the effects of androgens on the body.
2. Potent: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- is a potent androgen receptor modulator, which means it can produce significant effects at low doses.
Limitations:
1. Cost: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- is a relatively expensive compound, which can limit its use in lab experiments.
2. Limited Availability: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- is not widely available, which can limit its use in lab experiments.
Direcciones Futuras
There are several future directions for the research on Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-. Some of these include:
1. Clinical Trials: There is a need for clinical trials to evaluate the safety and efficacy of Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- in humans.
2. Development of New Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-s: The development of new Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-s that are more potent and selective than Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- could lead to the development of new treatments for muscle wasting and bone disorders.
3. Combination Therapy: The use of Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- in combination with other drugs could improve its efficacy and reduce its side effects.
In conclusion, Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- is a promising compound that has several potential applications in the field of scientific research. Its selective targeting of androgen receptors makes it useful for studying the effects of androgens on the body, and its potent effects could lead to the development of new treatments for muscle wasting and bone disorders. However, further research is needed to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- involves several steps. The first step involves the reaction of 2,4-difluoroaniline with cyclopentanone in the presence of a reducing agent to form 2,4-difluorophenylcyclopentanone. In the second step, the reaction of 2,4-difluorophenylcyclopentanone with 1-(1-methyl-1H-indol-3-yl)cyclopentylmethylamine in the presence of a reducing agent leads to the formation of N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-2,4-difluorophenylcyclopentanecarbohydrazide. Finally, the reaction of N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-2,4-difluorophenylcyclopentanecarbohydrazide with phenylmethylisocyanate in the presence of a catalyst leads to the formation of Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-.
Aplicaciones Científicas De Investigación
Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been extensively studied for its potential applications in the field of scientific research. Some of the research areas include:
1. Muscle Building: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been shown to increase muscle mass and strength in animal studies.
2. Bone Health: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been shown to improve bone density and strength in animal studies.
3. Cancer Treatment: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been shown to inhibit the growth of prostate cancer cells in vitro.
Propiedades
Número CAS |
145131-57-3 |
|---|---|
Nombre del producto |
Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- |
Fórmula molecular |
C29H29F2N3O |
Peso molecular |
473.6 g/mol |
Nombre IUPAC |
1-benzyl-3-(2,4-difluorophenyl)-1-[[1-(1-methylindol-3-yl)cyclopentyl]methyl]urea |
InChI |
InChI=1S/C29H29F2N3O/c1-33-19-24(23-11-5-6-12-27(23)33)29(15-7-8-16-29)20-34(18-21-9-3-2-4-10-21)28(35)32-26-14-13-22(30)17-25(26)31/h2-6,9-14,17,19H,7-8,15-16,18,20H2,1H3,(H,32,35) |
Clave InChI |
TVJUGGFUQQODSN-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C3(CCCC3)CN(CC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5)F)F |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C3(CCCC3)CN(CC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5)F)F |
Otros números CAS |
145131-57-3 |
Sinónimos |
1-benzyl-3-(2,4-difluorophenyl)-1-[[1-(1-methylindol-3-yl)cyclopentyl] methyl]urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B124156.png)
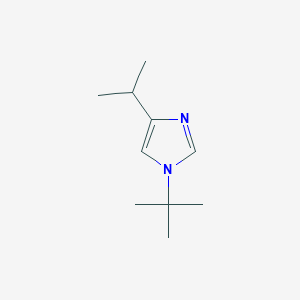
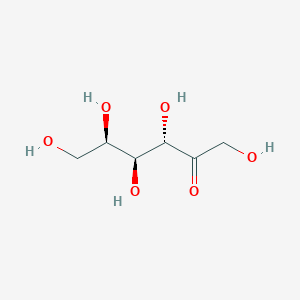
![Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B124160.png)
